![molecular formula C15H21NO6 B2991675 N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide CAS No. 50729-96-9](/img/structure/B2991675.png)
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide
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Description
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.334. The purity is usually 95%.
BenchChem offers high-quality N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, illustrates the importance of such compounds in facilitating drug development. This process, utilizing Novozym 435 as a catalyst, underscores the potential for creating highly selective and efficient synthetic routes in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Drug Design and Cancer Therapy
Research into 1,3,4-oxadiazole derivatives highlights the design and synthesis of molecules for targeting specific proteins involved in cancer. These efforts aim to develop new therapeutic agents, demonstrating the critical role of acetamide derivatives in designing inhibitors for complex diseases like small lung cancer (Panchal, Rajput, & Patel, 2020).
Synthesis and Anticancer Activity
The creation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives for anticancer activity research showcases the exploration of novel compounds with potential therapeutic benefits. These studies are foundational in identifying new molecules with significant efficacy against various cancer cell lines, highlighting the importance of acetamide derivatives in oncological research (Karaburun et al., 2018).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions reveals insights into the self-assembly process influenced by hydrogen bonding. These complexes' antioxidant activities contribute to understanding the multifaceted applications of acetamide derivatives in biochemistry and pharmacology (Chkirate et al., 2019).
Metabolism and Herbicide Safety
Research into the metabolism of chloroacetamide herbicides and their safeners in human and rat liver microsomes investigates the metabolic pathways that contribute to their safety profiles. Understanding these processes is essential for developing safer agricultural chemicals (Coleman et al., 2000).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8-4-3-5-10(6-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFICXQDPVXZJIH-KJWHEZOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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